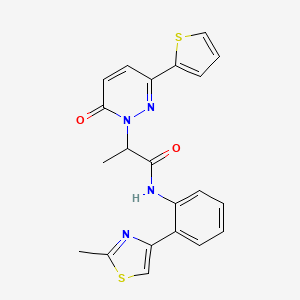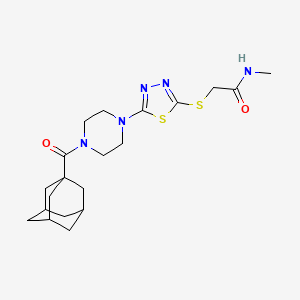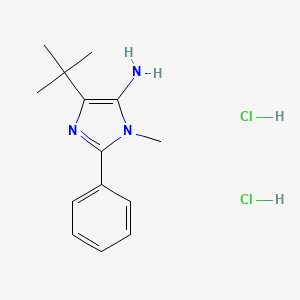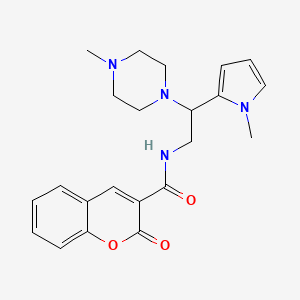
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide" is a structurally complex molecule that belongs to the class of benzenesulfonamides. Benzenesulfonamides are known for their diverse biological activities, including enzyme inhibition and potential therapeutic applications in various diseases. The compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with ethoxy and methyl groups. Additionally, it contains a cyclopropyl group and a thiophene ring, indicating potential for interesting chemical and biological properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For example, in the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline was used to obtain the intermediate sulfonamide, which was then further reacted with different electrophiles to yield the target compounds . Although the specific synthesis of "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be analyzed using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. For instance, the crystal structure of a related compound, (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, was determined using solid-state NMR and density functional theory calculations . These techniques could be applied to determine the molecular structure of the compound , providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions. For example, N-(2-iodophenyl)-4-methylbenzenesulfonamide was used in a palladium-catalyzed reaction to produce cyclopropane-containing derivatives . The presence of reactive functional groups in "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide" suggests that it could also be a substrate for similar coupling reactions, potentially leading to a variety of structurally diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the introduction of substituents like fluorine atoms can significantly affect the properties of these compounds, as seen in the case of selective cyclooxygenase-2 inhibitors . The specific physical and chemical properties of "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide" would need to be determined experimentally, but its structure suggests it may possess unique characteristics relevant to its biological activity.
Scientific Research Applications
Antitubercular Activity
Compounds structurally related to the given chemical, such as benzenesulfonamides with specific substitutions, have been explored for their potential antitubercular activities. For instance, a study by Purushotham and Poojary (2018) on N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide revealed insights into its plausible inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis through docking studies, suggesting potential applications in antitubercular drug development (Purushotham & Poojary, 2018).
Antimicrobial and Antioxidant Studies
Another research avenue involves the synthesis and evaluation of sulfonamide derivatives for antimicrobial and antioxidant activities. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, demonstrating significant antibacterial, antifungal, and antioxidant properties, indicating their potential as pharmaceutical agents (Raghavendra et al., 2016).
COX-2 Inhibition for Anti-inflammatory Applications
Sulfonamide compounds have also been evaluated for their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors, which are crucial for developing anti-inflammatory drugs. Hashimoto et al. (2002) identified a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as potent and selective COX-2 inhibitors, highlighting the structural attributes necessary for enhanced selectivity and efficacy (Hashimoto et al., 2002).
Synthesis and Optical Properties
The synthesis and optical properties of sulfonamide derivatives have been explored for potential applications in materials science. Bogza et al. (2018) studied the synthesis of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, revealing moderate to high fluorescence quantum yields, suggesting applications as invisible ink dyes or in optoelectronic devices (Bogza et al., 2018).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-ethoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-3-23-16-9-8-15(11-13(16)2)25(21,22)19-12-18(20,14-6-7-14)17-5-4-10-24-17/h4-5,8-11,14,19-20H,3,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAXGKOPGXPQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543573.png)
![Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate](/img/structure/B2543575.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2543577.png)


![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)




![Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2543593.png)
